molecular formula C23H27N3O2 B2451210 2-(1'-Isopropyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol CAS No. 899727-53-8

2-(1'-Isopropyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol

Cat. No.: B2451210
CAS No.: 899727-53-8
M. Wt: 377.488
InChI Key: OCAANAWYZOAYKV-UHFFFAOYSA-N
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Description

2-(1'-Isopropyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol is a useful research compound. Its molecular formula is C23H27N3O2 and its molecular weight is 377.488. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

It’s known that the compound is formed through the reaction of 2- (3-aryl-4,5-dihydro-1 h -pyrazol-5-yl)phenols with carbonyl compounds . This suggests that the compound might interact with its targets through the pyrazolooxazine fragment, but further studies are required to confirm this.

Result of Action

Some related compounds have shown antimicrobial, anti-inflammatory, and antioxidant activities , suggesting that this compound might have similar effects.

Biological Activity

The compound 2-(1'-Isopropyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol (CAS Number: 899727-53-8) is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C23H27N3O2C_{23}H_{27}N_{3}O_{2}, with a molecular weight of 377.5 g/mol . Its complex structure includes a spirocyclic system that may contribute to its unique biological properties.

PropertyValue
Molecular FormulaC23H27N3O2
Molecular Weight377.5 g/mol
CAS Number899727-53-8

Antioxidant Activity

Compounds with phenolic structures are often associated with antioxidant properties. The presence of the phenolic group in this compound suggests potential efficacy in scavenging free radicals and reducing oxidative stress. Studies on related compounds have demonstrated their ability to inhibit lipid peroxidation and protect cellular integrity against oxidative damage .

Anticancer Potential

Emerging data suggest that compounds derived from spirocyclic frameworks can exhibit anticancer activity. For instance, certain derivatives have been shown to induce apoptosis in cancer cell lines through various mechanisms such as cell cycle arrest and modulation of apoptotic pathways. While direct evidence for This compound is still required, the potential for anticancer activity warrants further investigation .

The mechanisms underlying the biological activities of this compound may involve:

  • Interaction with Enzymes: Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways crucial for microbial survival or cancer cell proliferation.
  • Receptor Modulation: The compound may act on various receptors influencing cellular signaling pathways related to inflammation and apoptosis.

Case Studies and Research Findings

While specific case studies focusing solely on This compound are scarce, related research highlights the importance of exploring its derivatives:

  • Antimicrobial Efficacy: A study on isatin derivatives demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
  • Antioxidant Properties: Research has shown that similar phenolic compounds effectively reduce oxidative stress markers in vitro .
  • Cytotoxicity Against Cancer Cells: Investigations into spirocyclic compounds revealed their potential to inhibit cancer cell growth through apoptosis induction .

Properties

IUPAC Name

2-(1'-propan-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-16(2)25-13-11-23(12-14-25)26-20(18-8-4-6-10-22(18)28-23)15-19(24-26)17-7-3-5-9-21(17)27/h3-10,16,20,27H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCAANAWYZOAYKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4O)C5=CC=CC=C5O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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